molecular formula C10H9NO B097507 1H-Indene-2-carboxamide CAS No. 16832-93-2

1H-Indene-2-carboxamide

Cat. No. B097507
CAS RN: 16832-93-2
M. Wt: 159.18 g/mol
InChI Key: OAQQLPVORBNWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indene-2-carboxamide, also known as indenylamide, is a heterocyclic organic compound with a fused benzene and cyclopentene ring system. It has gained attention in recent years due to its potential applications in various scientific fields, including medicinal chemistry, materials science, and catalysis.

Mechanism Of Action

The mechanism of action of 1H-indene-2-carboxamide is not fully understood. However, it has been proposed that the compound exerts its biological activities by interacting with various molecular targets, such as enzymes, receptors, and DNA.

Biochemical And Physiological Effects

1H-indene-2-carboxamide has been reported to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. In addition, the compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and histone deacetylase.

Advantages And Limitations For Lab Experiments

One of the major advantages of 1H-indene-2-carboxamide is its ease of synthesis and availability. In addition, the compound exhibits high stability and low toxicity, making it suitable for use in various lab experiments. However, one of the limitations of 1H-indene-2-carboxamide is its poor solubility in water, which may limit its application in certain biological assays.

Future Directions

There are several future directions for the research on 1H-indene-2-carboxamide. One of the potential areas of application is in the design of novel anti-cancer agents. In addition, the compound can be further explored as a ligand in the design of metal-based catalysts for organic synthesis. Furthermore, the synthesis of 1H-indene-2-carboxamide derivatives with improved solubility and bioavailability can be investigated for their potential therapeutic applications.
Conclusion:
1H-indene-2-carboxamide is a promising compound with potential applications in various scientific fields. The compound can be easily synthesized and exhibits various biological activities, making it suitable for use in medicinal chemistry, materials science, and catalysis. Further research on the compound can lead to the development of novel therapeutics and functional materials.

Synthesis Methods

The synthesis of 1H-indene-2-carboxamide can be achieved through several methods, including the reaction of indene with chloroformamide, the reaction of indene with isocyanate, and the reaction of indene with phosgene and ammonia. Among these methods, the reaction of indene with chloroformamide is the most commonly used method due to its simplicity and high yield.

Scientific Research Applications

1H-indene-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In addition, 1H-indene-2-carboxamide has been used as a ligand in the design of metal-based catalysts for organic synthesis and as a building block in the synthesis of functional materials.

properties

CAS RN

16832-93-2

Product Name

1H-Indene-2-carboxamide

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

1H-indene-2-carboxamide

InChI

InChI=1S/C10H9NO/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2,(H2,11,12)

InChI Key

OAQQLPVORBNWBV-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C=C1C(=O)N

Canonical SMILES

C1C2=CC=CC=C2C=C1C(=O)N

Other CAS RN

16832-93-2

synonyms

1H-indene-2-carboxamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.